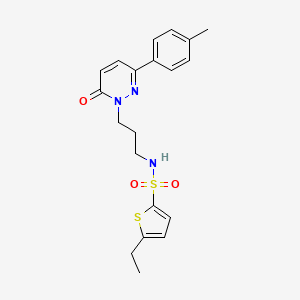

![molecular formula C25H29N3O2S B3007297 Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate CAS No. 892284-84-3](/img/structure/B3007297.png)

Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate" is a synthetic organic molecule that appears to be related to a class of spirocyclic and azaspiro compounds, which are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been described in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, indicating the potential for the synthesis of similar spirocyclic compounds on a larger scale . Additionally, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method, which could be a relevant method for synthesizing the compound . The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal suggests that spirocyclic compounds can undergo reactions with amino acetals, which may be applicable to the synthesis or further functionalization of the target compound .

Molecular Structure Analysis

X-ray diffraction studies have been used to characterize the molecular structure of similar compounds. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring in the structure adopts an envelope conformation . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in the compound and could be applied to the compound of interest to determine its conformation and stereochemistry.

Chemical Reactions Analysis

Phenylazocarboxylates, which share some structural features with the target compound, are known to undergo nucleophilic substitutions and radical reactions . These reactions include oxygenation, halogenation, and aryl-aryl coupling, which could be relevant for the chemical modification of the target compound. Additionally, the base-dependent α-alkylation and β-elimination of tert-butyl 2-phenyl-2-oxazoline-4-carboxylate indicate that the reactivity of such compounds can be significantly influenced by reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate reveals mirror symmetry and a chair conformation of the hexahydropyrimidine ring, which may suggest similar stability and conformational preferences for the target compound . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic structure of related compounds, which could be extrapolated to predict the properties of the target compound .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Symmetry

The study of similar compounds, like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals their crystal structure and mirror symmetry. These molecules exhibit a chair conformation with equatorially bonded substituents, demonstrating their geometric and stereoelectronic properties which are crucial for understanding molecular interactions and reactivity (Dong et al., 1999).

Synthetic Organic Chemistry Applications

Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring through processes like oxygenation, halogenation, and aryl-aryl coupling. This versatility underscores the compound's potential in synthesizing a wide range of organic molecules (Jasch et al., 2012).

Reaction with Amines

The reaction between similar spiro compounds and amines leads to the formation of novel cyclic compounds, such as quinamines. These reactions highlight the potential of tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate in creating bioactive molecules or intermediates for further chemical transformations (Volod’kin et al., 1985).

Antifolate Synthesis

The compound's utility extends to the synthesis of antifolates, critical in the development of chemotherapeutic agents. By serving as a protected group or scaffold, it aids in the synthesis of complex molecules targeting enzymatic processes, showcasing its importance in medicinal chemistry (Pawełczak et al., 1989).

Development of Heteroaromatic Carbenes

Research into stable halogenated carbenes, including derivatives of triazoles, underscores the compound's role in generating novel carbenes. These findings are significant for applications in catalysis and the development of new materials, illustrating the compound's potential in organometallic chemistry (Glinyanaya et al., 2021).

Eigenschaften

IUPAC Name |

tert-butyl 3-benzylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S/c1-24(2,3)30-23(29)28-16-14-25(15-17-28)26-21(20-12-8-5-9-13-20)22(27-25)31-18-19-10-6-4-7-11-19/h4-13H,14-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAQTNAKGSXFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

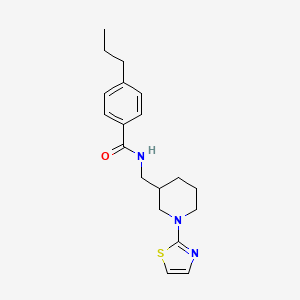

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3007214.png)

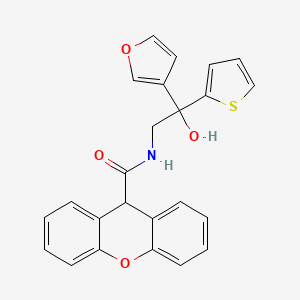

![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

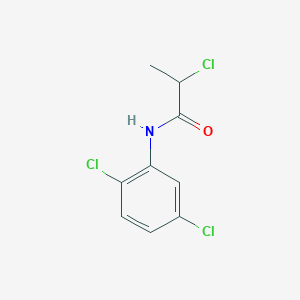

![N-{4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B3007221.png)

![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)

![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)